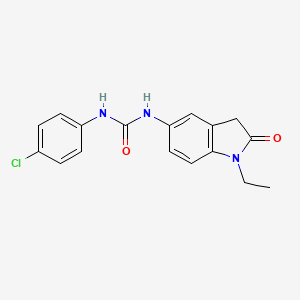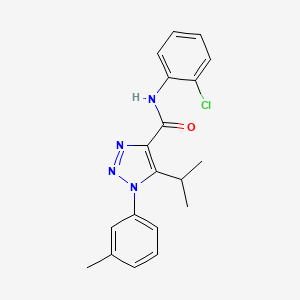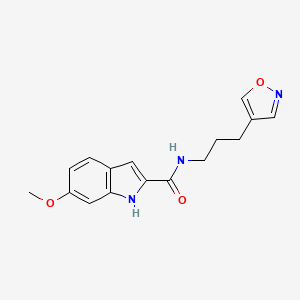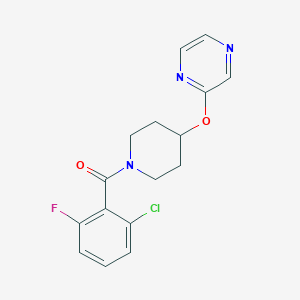![molecular formula C21H22N4O B2906177 1-([2,3'-Bipyridin]-4-ylmethyl)-3-(3-phenylpropyl)urea CAS No. 2034542-99-7](/img/structure/B2906177.png)
1-([2,3'-Bipyridin]-4-ylmethyl)-3-(3-phenylpropyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-([2,3'-Bipyridin]-4-ylmethyl)-3-(3-phenylpropyl)urea, also known as BPU, is a small molecule inhibitor that has been extensively studied for its potential applications in cancer therapy.
Mecanismo De Acción
1-([2,3'-Bipyridin]-4-ylmethyl)-3-(3-phenylpropyl)urea exerts its anticancer activity by inhibiting the activity of protein kinase CK2, which is a key regulator of cell proliferation, survival, and apoptosis. By inhibiting CK2, 1-([2,3'-Bipyridin]-4-ylmethyl)-3-(3-phenylpropyl)urea disrupts multiple signaling pathways that are critical for cancer cell growth and survival, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
In addition to its anticancer activity, 1-([2,3'-Bipyridin]-4-ylmethyl)-3-(3-phenylpropyl)urea has been shown to have other biochemical and physiological effects. For example, 1-([2,3'-Bipyridin]-4-ylmethyl)-3-(3-phenylpropyl)urea has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter signaling. 1-([2,3'-Bipyridin]-4-ylmethyl)-3-(3-phenylpropyl)urea has also been shown to modulate the activity of ion channels, which are involved in the regulation of cellular excitability and signaling.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 1-([2,3'-Bipyridin]-4-ylmethyl)-3-(3-phenylpropyl)urea as a research tool is its high potency and selectivity for CK2. This allows for the specific targeting of CK2 signaling pathways without affecting other cellular processes. However, one limitation of 1-([2,3'-Bipyridin]-4-ylmethyl)-3-(3-phenylpropyl)urea is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several future directions for the research on 1-([2,3'-Bipyridin]-4-ylmethyl)-3-(3-phenylpropyl)urea. One area of interest is the development of more potent and selective CK2 inhibitors based on the structure of 1-([2,3'-Bipyridin]-4-ylmethyl)-3-(3-phenylpropyl)urea. Another area of interest is the investigation of the role of CK2 in other disease states, such as neurodegenerative disorders and inflammation. Finally, the potential use of 1-([2,3'-Bipyridin]-4-ylmethyl)-3-(3-phenylpropyl)urea as a therapeutic agent in combination with other anticancer drugs is an area of active research.
Métodos De Síntesis
The synthesis of 1-([2,3'-Bipyridin]-4-ylmethyl)-3-(3-phenylpropyl)urea involves a multi-step process that begins with the reaction of 2,3'-bipyridine with formaldehyde to form 2,3'-bipyridine-4-methanol. This compound is then reacted with 3-phenylpropylisocyanate to form the corresponding urea derivative, which is subsequently treated with hydrogen chloride to yield 1-([2,3'-Bipyridin]-4-ylmethyl)-3-(3-phenylpropyl)urea in high yield and purity.
Aplicaciones Científicas De Investigación
1-([2,3'-Bipyridin]-4-ylmethyl)-3-(3-phenylpropyl)urea has been shown to exhibit potent anticancer activity in a variety of cancer cell lines, including breast, lung, and prostate cancer. 1-([2,3'-Bipyridin]-4-ylmethyl)-3-(3-phenylpropyl)urea has also been investigated for its potential to overcome drug resistance in cancer cells, which is a major challenge in cancer treatment. In addition, 1-([2,3'-Bipyridin]-4-ylmethyl)-3-(3-phenylpropyl)urea has been shown to inhibit the growth of cancer stem cells, which are thought to be responsible for tumor recurrence and metastasis.
Propiedades
IUPAC Name |
1-(3-phenylpropyl)-3-[(2-pyridin-3-ylpyridin-4-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O/c26-21(24-12-4-8-17-6-2-1-3-7-17)25-15-18-10-13-23-20(14-18)19-9-5-11-22-16-19/h1-3,5-7,9-11,13-14,16H,4,8,12,15H2,(H2,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDLSPRJNJRWXLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC(=O)NCC2=CC(=NC=C2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[3-(Aminomethyl)phenyl]benzoic acid hydrochloride](/img/structure/B2906097.png)


![Tert-butyl 5-(iodomethyl)-7-oxo-6-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B2906103.png)


![(Z)-2-(2,5-dioxopyrrolidin-1-yl)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2906108.png)
![1-(5-chloro-2,4-dimethoxyphenyl)-4-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2906110.png)
![6-nitro-2-oxo-N-[3-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide](/img/structure/B2906112.png)
![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-3,5-dimethyl-1,2-oxazole-4-carboxamide](/img/structure/B2906113.png)
![{2-[4-(2-Methoxyethyl)-4H-1,2,4-triazol-3-yl]ethyl}amine hydrochloride](/img/no-structure.png)